
Cyclobutanone, 2-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylthio)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylthio)cyclobutanone typically involves the [2+2] cycloaddition reaction. One common method is the reaction of a silyl enol ether with an α,β-unsaturated carbonyl compound under acid-catalyzed conditions . This reaction forms the cyclobutane ring with the phenylthio group attached.
Industrial Production Methods: While specific industrial production methods for 2-(phenylthio)cyclobutanone are not well-documented, the general approach involves large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Phenylthio)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
Applications De Recherche Scientifique
2-(Phenylthio)cyclobutanone has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying biological processes and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(phenylthio)cyclobutanone exerts its effects involves the interaction of its functional groups with various molecular targets. The phenylthio group can participate in electron transfer reactions, while the cyclobutanone ring can undergo ring-opening reactions under specific conditions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Cyclobutanone: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
2-(Phenylthio)cyclopentanone: Contains a five-membered ring, which alters its chemical properties and reactivity.
Phenylthiocyclopropane: Features a three-membered ring, leading to different strain and reactivity profiles.
Uniqueness: 2-(Phenylthio)cyclobutanone is unique due to the combination of the strained four-membered ring and the phenylthio group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
60603-14-7 |
|---|---|
Formule moléculaire |
C10H10OS |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
2-phenylsulfanylcyclobutan-1-one |
InChI |
InChI=1S/C10H10OS/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Clé InChI |
OQQAQUSBTQZQTP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C1SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


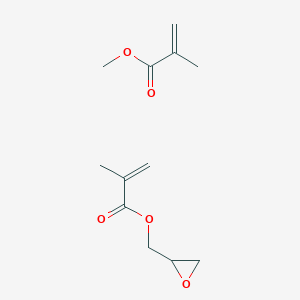
![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)

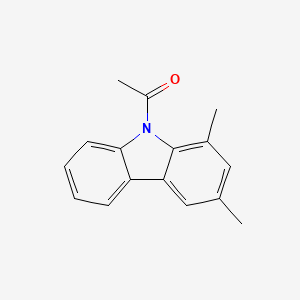
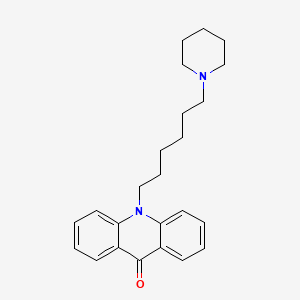
![Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![2-[2-(1-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14126611.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)
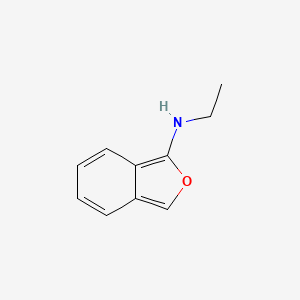
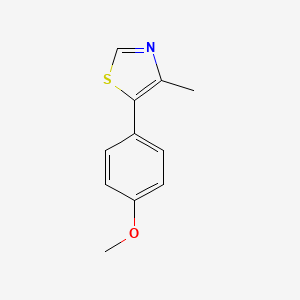

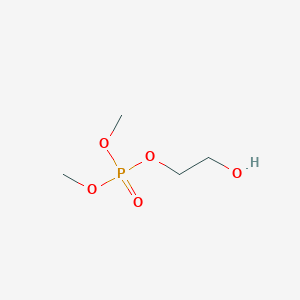
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14126651.png)
